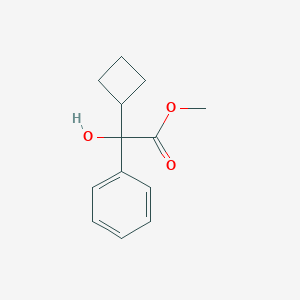

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate

Description

Properties

IUPAC Name |

methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-12(14)13(15,11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11,15H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPHFWYCSAYUAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923590 | |

| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209-31-0 | |

| Record name | Mandelic acid, alpha-cyclobutyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

This method involves reacting a cyclobutyl Grignard reagent with a benzaldehyde derivative. For example, cyclobutylmagnesium bromide reacts with methyl benzoylformate to form the tertiary alcohol intermediate, which is subsequently esterified.

Key Steps :

-

Formation of Cyclobutylmagnesium Bromide : Cyclobutyl bromide is treated with magnesium in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Nucleophilic Addition : The Grignard reagent reacts with methyl benzoylformate at −20°C to 0°C, yielding a magnesium alkoxide intermediate.

-

Quenching and Isolation : The intermediate is hydrolyzed with aqueous ammonium chloride, and the product is extracted using ethyl acetate.

Optimization and Challenges

-

Yield : 45–55% (limited by competing side reactions such as over-addition or enolate formation).

-

Critical Parameters :

-

Temperature control (−20°C to prevent thermal degradation).

-

Strict anhydrous conditions to avoid reagent decomposition.

-

Ene Reaction with Lewis Acid Catalysis

Methodology

The ene reaction between methyl benzoylformate and cyclobutene derivatives, catalyzed by Lewis acids like aluminum chloride (AlCl₃), forms the cyclobutyl-hydroxy-phenyl skeleton in a single step.

Procedure :

-

Reaction Setup : Methyl benzoylformate (1 eq) and cyclobutene (1.2 eq) are combined in dichloromethane (DCM) with 10 mol% AlCl₃.

-

Stirring : Conducted at room temperature for 12–24 hours.

-

Workup : The mixture is neutralized with sodium bicarbonate, and the product is purified via silica gel chromatography.

Performance Metrics

-

Advantages :

-

Single-step synthesis.

-

Mild conditions (room temperature).

-

-

Limitations :

Catalytic Hydrogenation of Unsaturated Precursors

Strategy

An unsaturated intermediate (e.g., methyl 2-(cyclobuten-1-yl)-2-hydroxy-2-phenylacetate) is hydrogenated to saturate the cyclobutenyl group.

Protocol :

-

Hydrogenation Setup : The unsaturated ester (1 eq) is dissolved in ethanol with 5% palladium on carbon (Pd/C, 0.1 eq).

-

Reaction Conditions : Hydrogen gas (3 atm) at 25°C for 6–8 hours.

-

Filtration and Concentration : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

Outcomes

-

Stereochemical Retention : The configuration at the hydroxy-bearing carbon is preserved during hydrogenation.

Condensation-Esterification Approach

Active Ester Intermediate

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is synthesized via a two-step condensation-esterification sequence:

Efficiency and Scalability

-

Scale-Up Considerations :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations | Industrial Viability |

|---|---|---|---|---|

| Grignard Reaction | 45–55 | Simple reagents | Low yield, stringent conditions | Limited |

| Ene Reaction | 68–72 | Single-step, mild conditions | Cyclobutene availability | Moderate |

| Catalytic Hydrogenation | 85–90 | High yield, stereoselectivity | Requires unsaturated precursor | High (if precursor available) |

| Condensation-Esterification | 60–65 | Flexible intermediates | Multi-step, costly reagents | Moderate |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield compounds with therapeutic properties.

Case Study: Synthesis of Oxybutynin

Oxybutynin, a medication used for treating overactive bladder, has been synthesized using derivatives of this compound. This compound acts as a precursor in the synthesis pathway, showcasing its utility in pharmaceutical development .

Cosmetic Formulations

The compound is incorporated into skincare and cosmetic products due to its moisturizing properties. It enhances skin texture and hydration, making it valuable in formulating creams, lotions, and serums.

Data Table: Cosmetic Applications

| Product Type | Function | Benefit |

|---|---|---|

| Moisturizers | Hydration | Improves skin texture |

| Anti-aging creams | Skin rejuvenation | Reduces appearance of wrinkles |

| Sunscreens | UV protection | Protects skin from sun damage |

Fragrance and Flavor Industry

This compound is utilized as a flavoring agent in food products and as a fragrance component in perfumes. Its pleasant scent enhances consumer appeal in various products.

Case Study: Flavoring Agents

In food science research, this compound has been evaluated for its effectiveness as a flavor enhancer in beverages and confections. Sensory analysis demonstrated that its addition significantly improved taste profiles .

Polymer Production

The compound can be used in the production of specialty polymers, enhancing the flexibility and durability of materials. This application is particularly relevant in industries such as packaging and automotive components.

Data Table: Polymer Applications

| Application | Material Type | Benefit |

|---|---|---|

| Packaging | Flexible films | Increases durability |

| Automotive | Interior components | Enhances material flexibility |

Research and Development

This compound is valuable in academic and industrial research settings for studying reaction mechanisms and developing new synthetic pathways. Its unique structure allows for exploration into various chemical interactions.

Research Insights

Studies have focused on the interaction of this compound with biological receptors and enzymes, aiming to uncover its potential therapeutic effects. Investigating these interactions provides insights into its biological relevance and guides further development.

Mechanism of Action

The mechanism of action of methyl cyclobutyl(hydroxy)phenylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared below:

*Similarity scores from reflect Tanimoto coefficients based on structural overlap.

- Substituent Impact :

- Cycloalkyl Groups : Cyclobutyl’s smaller ring size increases ring strain and reduces lipophilicity compared to cyclopentyl or cyclohexyl analogs. This may enhance reactivity in ring-opening reactions .

- Ester Groups : Methyl esters (e.g., CAS 20698-91-3) typically exhibit higher volatility and lower hydrolytic stability than ethyl esters (e.g., CAS 31197-69-0), influencing storage and handling protocols .

Physicochemical Properties

While direct data for the cyclobutyl variant are unavailable, inferences can be drawn from analogs:

- Boiling Point : Methyl esters generally have lower boiling points than ethyl esters. For example, Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate lacks reported boiling points, but Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate may exhibit higher thermal stability due to its larger molecular weight .

- Solubility: The hydroxyl group enhances water solubility compared to non-hydroxylated analogs (e.g., Methyl benzoylformate, CAS 15206-55-0) .

Biological Activity

Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

This compound is synthesized through various organic reactions, often involving cyclobutane derivatives and phenylacetate moieties. The compound's structure includes a cyclobutyl ring, a hydroxy group, and an ester functional group, which contribute to its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its binding affinity to various biological receptors and enzymes, suggesting its role as a potential inhibitor in biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer metabolism and progression.

Antitumor Activity

The compound has been explored for its antitumor properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, exhibiting cytotoxic effects at low concentrations. The mechanism appears to involve oxidative stress and morphological changes typical of apoptotic cells .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Various tumor lines | Induction of apoptosis |

| Thiosemicarbazones (comparison) | Nanomolar range | Glioblastoma, breast adenocarcinoma | Apoptosis via oxidative stress |

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the cyclobutyl and phenyl groups affect the biological activity of the compound. Substituents on the phenyl ring can enhance or diminish enzyme binding affinity and cytotoxicity. For example, the introduction of electron-withdrawing groups has been associated with increased potency against specific cancer cell lines .

Case Studies

- Antitumor Efficacy : In a study evaluating various derivatives of cyclobutyl compounds, this compound was found to exhibit promising cytotoxicity against prostate cancer cell lines. The study reported an IC50 value that supports its potential as an effective anticancer agent .

- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with enzymes implicated in cancer metabolism. The findings indicated that this compound could effectively inhibit these enzymes, leading to reduced proliferation rates in treated cells.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development into therapeutic agents targeting various diseases, particularly cancers. Its ability to induce apoptosis and inhibit critical enzymes involved in tumor growth positions it as a candidate for further pharmacological exploration.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate?

Methodological Answer:

Synthesis typically involves esterification of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid with methanol under acid catalysis. To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are critical. For example, enantiomer separation can leverage chiral stationary phases, as demonstrated in pharmacopeial impurity standards for structurally related cyclopentyl analogs . Kinetic resolution using lipases or esterases may also enhance enantioselectivity during ester formation.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : For structural confirmation, particularly - and -NMR to resolve cyclobutyl and phenyl group interactions.

- HPLC-MS : To assess purity and detect trace impurities. Reverse-phase C18 columns with UV detection (e.g., 210–254 nm) are standard, as used in pharmacopeial impurity profiling for related esters .

- Polarimetry : To quantify optical activity and confirm enantiomeric excess.

Basic: How does the cyclobutyl group influence the compound’s physicochemical properties compared to cyclohexyl analogs?

Methodological Answer:

The smaller, strained cyclobutyl ring increases steric hindrance and reduces conformational flexibility compared to cyclohexyl analogs. This affects solubility (lower in polar solvents) and reactivity, as seen in slower ester hydrolysis rates under basic conditions. Computational modeling (e.g., DFT) can predict logP and pKa differences, with cyclobutyl derivatives often showing higher logP values due to reduced polarity .

Advanced: How can researchers resolve contradictions in reactivity data during oxidation/reduction studies of this compound?

Methodological Answer:

Discrepancies often arise from competing reaction pathways. For oxidation (e.g., converting the hydroxyl group to a ketone), use controlled conditions (e.g., TEMPO/NaClO) to avoid over-oxidation of the cyclobutyl ring. For reduction (e.g., ester to alcohol), LiAlH₄ may selectively reduce the ester without affecting the cyclobutyl moiety, but side reactions can occur if trace acids are present. Kinetic studies under inert atmospheres (argon) and monitoring via in-situ IR spectroscopy help clarify mechanisms .

Advanced: What impurity profiling protocols are recommended for pharmaceutical-grade this compound?

Methodological Answer:

Follow pharmacopeial guidelines (e.g., EP/USP) for related esters:

- HPLC Conditions : Use a C18 column, gradient elution (acetonitrile/water + 0.1% TFA), and UV detection at 220 nm.

- Reference Standards : Include structurally related impurities (e.g., cyclopentylmandelic acid analogs) as markers .

- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.

Advanced: How can computational modeling predict the compound’s metabolic stability or toxicity?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., ester hydrolysis via carboxylesterases) and toxicity endpoints.

- Docking Studies : Model interactions with cytochrome P450 enzymes to predict oxidation pathways.

- MD Simulations : Assess membrane permeability using lipid bilayer models, leveraging the compound’s logP (~2.5) and polar surface area .

Advanced: What are the optimal conditions for studying stereochemical effects in catalytic asymmetric synthesis?

Methodological Answer:

Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in kinetic resolutions. Monitor enantiomeric excess via chiral HPLC with cellulose-based columns. For example, (R)-(-)-α-methoxyphenylacetic acid derivatives have been resolved using similar methods, providing a framework for cyclobutyl analogs .

Advanced: How does the hydroxyl group’s position affect hydrogen-bonding interactions in crystal structures?

Methodological Answer:

X-ray crystallography reveals intramolecular hydrogen bonds between the hydroxyl and ester carbonyl groups, stabilizing specific conformations. Compare with analogs like 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, where ring size alters bond angles and packing efficiency .

Advanced: What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalysis : Use immobilized lipases (e.g., CAL-B) for esterification, reducing metal catalyst waste.

- Waste Management : Follow guidelines for ester-containing waste, including neutralization before disposal .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.